Cas no 97151-23-0 (6H-Purin-6-one,2-amino-1,9-dihydro-9-[[[2-hydroxy-1-(hydroxymethyl)ethyl]thio]methyl]-)

6H-Purin-6-one,2-amino-1,9-dihydro-9-[[[2-hydroxy-1-(hydroxymethyl)ethyl]thio]methyl]- structure
97151-23-0 structure
Product name:6H-Purin-6-one,2-amino-1,9-dihydro-9-[[[2-hydroxy-1-(hydroxymethyl)ethyl]thio]methyl]-
CAS No:97151-23-0
MF:C9H13N5O3S
MW:271.296219587326
CID:805951
PubChem ID:135480717

6H-Purin-6-one,2-amino-1,9-dihydro-9-[[[2-hydroxy-1-(hydroxymethyl)ethyl]thio]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 6H-Purin-6-one,2-amino-1,9-dihydro-9-[[[2-hydroxy-1-(hydroxymethyl)ethyl]thio]methyl]-
    • 2-amino-9-(1,3-dihydroxypropan-2-ylsulfanylmethyl)-3H-purin-6-one
    • 9-((1,3-dihydroxy-2-propylthio)methyl)guanine
    • CHEMBL22101
    • 2-Amino-9-(((1,3-dihydroxypropan-2-yl)thio)methyl)-1H-purin-6(9H)-one
    • 97151-23-0
    • DTXSID70242718
    • 9-Dptmg
    • 2-amino-9-[[2-hydroxy-1-(hydroxymethyl)ethyl]sulfanylmethyl]-1H-purin-6-one
    • Guanine, 9-((1,3-dihydroxy-2-propylthio)methyl)-
    • SCHEMBL572410
    • 9-[(1,3-Dihydroxy-2-propylthio)methyl]guanine
    • Inchi: InChI=1S/C9H13N5O3S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
    • InChI Key: MXCLLTYHKOFHAL-UHFFFAOYSA-N
    • SMILES: C1=NC2=C(N1CSC(CO)CO)N=C(NC2=O)N

Computed Properties

  • Exact Mass: 271.07391
  • Monoisotopic Mass: 271.07391
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 9
  • XLogP3: nothing
  • Topological Polar Surface Area: 151
  • Surface Charge: 0

Experimental Properties

  • Density: 1.82
  • Boiling Point: 719.4°Cat760mmHg
  • Flash Point: 388.9°C
  • Refractive Index: 1.813

6H-Purin-6-one,2-amino-1,9-dihydro-9-[[[2-hydroxy-1-(hydroxymethyl)ethyl]thio]methyl]- Related Literature

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